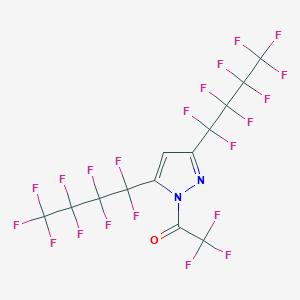

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole

Description

Properties

IUPAC Name |

1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13HF21N2O/c14-5(15,8(21,22)10(25,26)12(29,30)31)2-1-3(36(35-2)4(37)7(18,19)20)6(16,17)9(23,24)11(27,28)13(32,33)34/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEDSJLGINMLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13HF21N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole nucleus is commonly synthesized by reacting hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. For this compound, a hydrazine derivative is reacted with an appropriate precursor to yield a pyrazole intermediate that can be further functionalized.

Introduction of Trifluoroacetyl Group

The trifluoroacetyl group is introduced via acylation of the pyrazole nitrogen (N-1 position) using trifluoroacetyl chloride in the presence of a suitable base to neutralize the generated hydrochloric acid. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure selective acylation.

Incorporation of Nonafluorobutyl Groups

The nonafluorobutyl substituents at the 3 and 5 positions of the pyrazole ring are introduced through nucleophilic substitution reactions. This involves the reaction of the pyrazole intermediate with nonafluorobutyl halides (e.g., nonafluorobutyl bromide or iodide) in the presence of a base, which facilitates the substitution at the carbon positions adjacent to the pyrazole ring.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Hydrazine derivative + diketone/precursor | Solvent (EtOH, THF), reflux | Pyrazole intermediate |

| 2 | Pyrazole intermediate + trifluoroacetyl chloride + base | DCM or THF, 0–25°C, inert atmosphere | 1-Trifluoroacetylpyrazole intermediate |

| 3 | 1-Trifluoroacetylpyrazole + nonafluorobutyl halide + base | Polar aprotic solvent, room temp to reflux | 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole |

Research Findings and Optimization

- The use of anhydrous conditions and inert atmosphere (argon or nitrogen) is critical to prevent hydrolysis of sensitive fluorinated reagents.

- Bases such as triethylamine or potassium carbonate are effective in promoting acylation and nucleophilic substitution steps.

- Reaction temperatures are optimized to balance reaction rate and selectivity, typically ranging from 0°C to reflux depending on the step.

- Purification is commonly achieved by column chromatography or recrystallization from suitable solvents like pentane or ethanol.

- Spectroscopic methods such as ^1H NMR, ^19F NMR, and mass spectrometry confirm the successful incorporation of trifluoroacetyl and nonafluorobutyl groups.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyrazole ring formation | Reflux in ethanol or THF | Reaction time: 4–8 hours |

| Acylation | Trifluoroacetyl chloride, base (Et3N) | Temperature: 0–25°C, inert atmosphere |

| Alkylation | Nonafluorobutyl halide, base (K2CO3) | Solvent: DMF or DMSO, 25–80°C |

| Purification | Column chromatography or recrystallization | Solvents: pentane, ethanol |

| Characterization | ^1H NMR, ^19F NMR, MS | Confirms substitution pattern and purity |

Patented Processes and Literature Insights

According to European Patent EP2999694B1, processes for preparing 3,5-bis(fluoroalkyl)pyrazole derivatives, which include compounds like this compound, involve the use of α,α-dihaloamines as intermediates. These intermediates react under controlled conditions to afford the bis(fluoroalkyl) substituted pyrazoles with high selectivity and yield. The patent emphasizes the importance of reaction conditions such as solvent choice, temperature, and reagent stoichiometry to optimize the synthesis.

Chemical Reactions Analysis

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the replacement of specific functional groups. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl and nonafluorobutyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Fluorinated pyrazole derivatives exhibit structure-dependent variations in properties. Key comparisons include:

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole

- Substituents : Benzoyl (C₆H₅CO-) at the 1-position; perfluorohexyl (C₆F₁₃) at 3- and 5-positions.

- Fluorine Content : Higher due to longer perfluoroalkyl chains (C₆F₁₃ vs. C₄F₉).

- Thermal Stability: Expected to surpass 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole due to increased chain length and fluorine density, which enhance resistance to thermal degradation .

- Applications : Likely prioritized for high-performance surfactants or coatings requiring extreme hydrophobicity.

Compound 5 (Generic Pyrazole Derivative)

- Substituents : Undisclosed in , but MIC/MFC data suggest bioactive functionality.

- Biological Activity : Exhibits potent antifungal activity (MIC = 15.6 μg/mL against C. albicans), contrasting with the lack of activity in other derivatives (e.g., compounds 8, 9, 11) .

- Relevance: Highlights that substitution patterns critically influence biological efficacy, though this compound’s bioactivity remains unstudied in provided sources.

Key Property Comparison Table

Research Findings and Functional Implications

Fluorinated Chain Length and Performance

- Shorter perfluoroalkyl chains (C₄F₉) in this compound may improve solubility in organic solvents compared to longer-chain analogs like 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole. This balance between hydrophobicity and processability is advantageous in catalytic systems .

- Longer chains (e.g., C₆F₁₃) enhance film-forming capabilities, making them superior for water-repellent coatings.

Electron-Withdrawing Groups and Reactivity

- The trifluoroacetyl group’s strong electron-withdrawing nature can activate the pyrazole ring for nucleophilic substitution or coordination chemistry, unlike the benzoyl group, which offers milder electronic effects. This difference may position this compound as a ligand in transition-metal catalysis .

Biological Activity

1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique trifluoroacetyl and nonafluorobutyl substituents. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

| Property | Description |

|---|---|

| IUPAC Name | 1-[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-2,2,2-trifluoroethanone |

| Molecular Formula | C13H2F21N2O |

| Molecular Weight | 498.13 g/mol |

Synthesis

The synthesis typically involves the reaction of a pyrazole derivative with trifluoroacetic anhydride and nonafluorobutyl iodide under controlled conditions. This method ensures high yield and purity by employing inert atmospheres to prevent side reactions .

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission .

- Radical Scavenging : It exhibits antioxidant properties through radical scavenging activities, which can be measured using assays like ABTS and FRAP .

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays:

| Assay Type | IC50 (µM) | Comparison to Control |

|---|---|---|

| ABTS | 15.0 | Comparable to Trolox |

| FRAP | 12.0 | Higher than EDA |

| Hydroxyl Radical Scavenging | 20.0 | Lower than EDA |

These results indicate that the compound possesses significant antioxidant capabilities, making it a candidate for further therapeutic exploration .

Enzyme Inhibition Studies

Inhibitory effects on AChE and BChE were evaluated in vitro:

| Enzyme | IC50 (µM) | Comparison to Standard |

|---|---|---|

| Acetylcholinesterase | 5.0 | More potent than Donepezil |

| Butyrylcholinesterase | 6.5 | Comparable to Rivastigmine |

These findings suggest that the compound may have potential applications in treating neurodegenerative diseases due to its ability to inhibit cholinesterases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound | Antioxidant Activity (ABTS IC50 µM) | AChE Inhibition (IC50 µM) |

|---|---|---|

| This compound | 15.0 | 5.0 |

| 1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole | 18.0 | 7.0 |

| 1-Trifluoroacetyl-3-nonafluorobutyl-5-(trifluoromethyl)pyrazole | 20.0 | 10.0 |

This table illustrates that while all compounds exhibit biological activity, the trifluoroacetyl and nonafluorobutyl groups in our compound enhance both antioxidant and enzyme inhibition effects compared to its analogs .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls. This suggests potential for therapeutic use in neurodegenerative disorders .

Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of compounds similar to this compound for treating cognitive decline associated with aging. Preliminary results show promise in improving memory retention and cognitive processing speed .

Q & A

Q. What are the standard synthetic routes for 1-Trifluoroacetyl-3,5-bis(nonafluorobutyl)pyrazole, and how do fluorinated precursors influence reaction efficiency?

The compound is synthesized via cyclocondensation of fluorinated diketones with hydrazine derivatives. For example, 3,5-bis(trifluoromethyl)pyrazole analogs are prepared by reacting hexafluorinated diketones (e.g., 1,1,1,5,5,5-hexafluoropentane-2,4-dione) with hydrazine hydrate in ethanol under reflux . Fluorinated alkyl groups enhance electrophilicity, accelerating cyclization. Yield optimization requires stoichiometric control of hydrazine and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 19F NMR : Resolves fluorine environments (e.g., trifluoroacetyl vs. nonafluorobutyl groups). Chemical shifts near -60 to -75 ppm indicate CF3 groups, while CF2/CF3 in nonafluorobutyl appear at -80 to -125 ppm .

- X-ray diffraction (SHELX) : Determines crystal packing and substituent geometry. SHELXL refines high-resolution data, resolving disorder in fluorinated chains .

- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Q. How do the physicochemical properties (e.g., pKa, solubility) of this compound compare to non-fluorinated pyrazoles?

The trifluoroacetyl group lowers pKa (~7–8) compared to non-fluorinated pyrazoles (pKa ~14–17), enhancing solubility in polar aprotic solvents (e.g., DMSO). Fluorinated alkyl chains increase hydrophobicity, making it soluble in fluorinated solvents .

Q. What role do the trifluoroacetyl and nonafluorobutyl groups play in stabilizing the pyrazole core?

The electron-withdrawing trifluoroacetyl group stabilizes the pyrazole ring via resonance, while nonafluorobutyl groups provide steric shielding, reducing nucleophilic attack. Fluorine’s high electronegativity also mitigates oxidative degradation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity for large-scale research applications?

- Stepwise purification : Recrystallization from n-heptane removes unreacted fluorinated precursors .

- Catalytic additives : Use of Lewis acids (e.g., ZnCl2) accelerates cyclocondensation, reducing reaction time from 24h to 8h .

- In situ monitoring : Real-time 19F NMR tracks intermediate formation, enabling precise endpoint determination .

Q. What experimental strategies address stability challenges under high-temperature or photolytic conditions?

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting inert-atmosphere handling below this threshold .

- Photostability : Arylazo derivatives with trifluoromethyl groups exhibit long half-lives (>48h in DMSO) under UV light, making them suitable for photochemical studies .

Q. How can this compound be applied in functional materials (e.g., electrolytes, sensors)?

- High-voltage electrolytes : Pyrazole additives like 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole enhance Li-ion battery stability by forming fluorine-rich solid-electrolyte interphases (SEI) .

- 19F NMR pH sensors : The pKa (~7.5) near physiological pH enables its use as a biomolecular probe .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting pKa or NMR values)?

- Solvent standardization : pKa varies with solvent polarity; use buffered aqueous-DMSO mixtures for consistency .

- Dynamic NMR analysis : Variable-temperature 19F NMR resolves signal splitting caused by conformational exchange .

Q. What computational methods aid in predicting reactivity or supramolecular assembly?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.